molecular formula C21H23NO5 B2383128 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}propanoic acid CAS No. 1935218-02-2

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}propanoic acid

Cat. No.: B2383128
CAS No.: 1935218-02-2
M. Wt: 369.417
InChI Key: HRHBYNFTALYODX-UHFFFAOYSA-N
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Description

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a derivative of alanine, a non-essential amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids . The compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose and organic acids. It is involved in various biochemical processes in the body, including protein synthesis and energy production.

Mode of Action

As an alanine derivative, it may interact with the same biochemical processes as alanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Pharmacokinetics

The compound’s solubility in DMSO is reported to be 100 mg/mL , which may influence its absorption and distribution in the body

Result of Action

As an alanine derivative, it may have similar effects as alanine, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . .

Action Environment

It is known that the compound is stable at room temperature , which may suggest that it has a good shelf-life and can withstand typical environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. The process begins with the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected alanine is then reacted with 2-methoxyethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-13-12-22(11-10-20(23)24)21(25)27-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHBYNFTALYODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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